molecular formula C14H22N4O4 B1433617 Piperidine-2-carbonitrile hemioxalate CAS No. 1523571-93-8

Piperidine-2-carbonitrile hemioxalate

Cat. No.: B1433617
CAS No.: 1523571-93-8
M. Wt: 310.35 g/mol
InChI Key: KDTSPGXIUDSRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-2-carbonitrile hemioxalate: is a chemical compound with the molecular formula C8H12N2O4 It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2-carbonitrile hemioxalate can be synthesized through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines. This reaction is typically catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, yielding substituted piperidines in moderate to good yields . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the preparation of cyclic amines .

Industrial Production Methods: Industrial production of this compound often involves large-scale multicomponent reactions, which are favored for their efficiency and eco-friendliness. These reactions provide rapid access to complex molecular structures with diverse substitution patterns, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of piperidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets and pathways. It is known to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others . These interactions lead to the modulation of cellular processes, including proliferation, apoptosis, and metastasis.

Comparison with Similar Compounds

Uniqueness: Piperidine-2-carbonitrile hemioxalate is unique due to its specific nitrile and oxalate functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.

Properties

IUPAC Name

oxalic acid;piperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSPGXIUDSRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-93-8
Record name Piperidine-2-carbonitrile hemioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carbonitrile hemioxalate
Reactant of Route 2
Piperidine-2-carbonitrile hemioxalate
Reactant of Route 3
Reactant of Route 3
Piperidine-2-carbonitrile hemioxalate
Reactant of Route 4
Reactant of Route 4
Piperidine-2-carbonitrile hemioxalate
Reactant of Route 5
Piperidine-2-carbonitrile hemioxalate
Reactant of Route 6
Reactant of Route 6
Piperidine-2-carbonitrile hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.